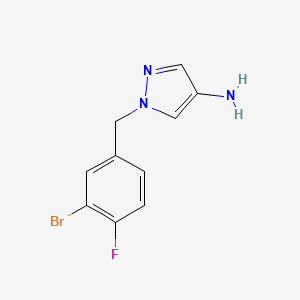

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine

Description

BenchChem offers high-quality 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9BrFN3 |

|---|---|

Molecular Weight |

270.10 g/mol |

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C10H9BrFN3/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |

InChI Key |

CEXSBAMXVPZIPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)N)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine: A Versatile Scaffold for Targeted Drug Discovery

This document provides a comprehensive technical overview of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a functionalized pyrazole derivative with significant potential as a building block in modern medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of pyrazole chemistry, data from structurally related analogs, and field-proven insights to offer a robust working framework for researchers, scientists, and drug development professionals. We will delve into its structural attributes, a validated synthetic approach, and its prospective applications, particularly in the development of targeted therapeutics like kinase inhibitors.

Core Structural Analysis and Physicochemical Profile

The structure of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is defined by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is functionalized at two key positions:

-

N1-Position : Substituted with a 3-bromo-4-fluorobenzyl group. This moiety introduces specific steric and electronic properties, including a halogen bond donor (bromine) and a hydrogen bond acceptor (fluorine), which can be exploited for targeted molecular interactions.

-

C4-Position : Features a primary amine (-NH₂), a critical functional group that can act as a hydrogen bond donor or as a nucleophilic handle for further chemical elaboration.

The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1][2][3]

Caption: Chemical structure of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.

The following properties are estimated based on in silico modeling and comparison with structurally similar pyrazole analogs. These values serve as a reliable starting point for experimental design and formulation development.

| Property | Predicted Value | Rationale / Comparative Insight |

| Molecular Formula | C₁₀H₉BrFN₃ | Derived from the chemical structure. |

| Molecular Weight | 270.11 g/mol | Calculated from the molecular formula. |

| LogP | ~2.5 - 3.0 | The benzyl and halogen substituents increase lipophilicity compared to a simple aminopyrazole. |

| pKa (Amine) | ~4.0 - 5.0 | The aromatic pyrazole ring is electron-withdrawing, reducing the basicity of the C4-amine. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is a key interaction point. |

| Hydrogen Bond Acceptors | 3 (2x Pyrazole N, 1x F) | The pyrazole nitrogens and the fluorine atom can accept hydrogen bonds. |

| Polar Surface Area | ~51 Ų | Contributed primarily by the pyrazole ring and the amino group. |

Recommended Synthetic Strategy: A Self-Validating Protocol

The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is most reliably achieved via a two-step sequence starting from commercially available 4-nitropyrazole. This approach is logical because it builds the molecule by first establishing the stable N-C bond, followed by a high-yielding functional group transformation.

The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[4] Alkylation can occur at either N1 or N2. For 4-nitropyrazole, N1-alkylation is generally favored due to electronic and steric factors. The electron-withdrawing nitro group at C4 makes the adjacent N1 proton more acidic and the nitrogen more nucleophilic upon deprotonation.

Protocol:

-

Deprotonation: To a solution of 4-nitropyrazole (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add a suitable base (1.2 eq). Sodium hydride (NaH) is highly effective for complete deprotonation, while potassium carbonate (K₂CO₃) offers a milder, safer alternative that is often sufficient.[5] Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).

-

Alkylation: Slowly add a solution of 3-bromo-4-fluorobenzyl bromide (1.1 eq) in DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up & Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 1-(3-bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole, is then purified by flash column chromatography on silica gel.

The reduction of the nitro group to a primary amine is a standard and typically high-yielding transformation.[6] Several methods are effective, with the choice depending on available equipment and substrate tolerance.

Protocol (Catalytic Hydrogenation):

-

Setup: Dissolve the purified 1-(3-bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in a protic solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator, and stir vigorously at room temperature.

-

Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, which can be further purified by recrystallization if necessary.

Alternative Reduction Protocol (Chemical Reduction): For laboratories not equipped for hydrogenation, reduction with tin(II) chloride (SnCl₂) or iron powder (Fe) in an acidic medium is a robust alternative.[7][8] For example, stirring the nitro-intermediate with an excess of SnCl₂·2H₂O in ethanol at reflux provides a reliable conversion.

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine lies in its potential as a foundational scaffold for designing targeted therapeutics. The pyrazole core is a cornerstone in the development of protein kinase inhibitors.[1][9] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10]

Causality of Pyrazole Scaffolds as Kinase Inhibitors: Most kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the enzyme's active site. The pyrazole ring is an excellent bioisostere for the purine ring of ATP. The nitrogen atoms of the pyrazole can form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a key anchoring point for inhibitors.[11]

The functional groups on 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine provide ideal vectors for further chemical modification to achieve potency and selectivity:

-

The 4-amino group can be acylated, sulfonylated, or used in coupling reactions to extend the molecule into other pockets of the ATP-binding site, thereby increasing affinity and targeting specific kinases (e.g., JAKs, CDKs, EGFR, VEGFR).[12][13]

-

The 3-bromo-4-fluorobenzyl group can occupy a hydrophobic pocket. The bromine and fluorine atoms can form specific halogen and hydrogen bonds, respectively, to fine-tune binding selectivity.

Many cancers are driven by overactive receptor tyrosine kinases (RTKs) that activate downstream signaling cascades like the RAS-RAF-MEK-ERK pathway. A kinase inhibitor developed from our target scaffold could potentially block this pathway at a critical node.

Caption: Inhibition of a kinase (e.g., RAF) in a signaling cascade.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available at: [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. Available at: [Link]

-

Full article: Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis. Available at: [Link]

-

What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available at: [Link]

- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CORE. Available at: [Link]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide delves into the synthesis, characterization, and potential applications of a specific, albeit currently uncatalogued, derivative: 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine. While a dedicated CAS number for this compound is not publicly available, this document serves as an in-depth technical guide, extrapolating from established synthetic methodologies and the known properties of structurally related pyrazoles. We will explore a proposed synthetic pathway, predictive physicochemical properties, and the potential therapeutic landscapes this molecule could impact, providing a robust framework for researchers venturing into novel pyrazole-based drug discovery.

Introduction: The Prominence of Pyrazoles in Drug Discovery

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug design.[4][5] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors allow them to interact with a wide array of biological targets.[3] This versatility has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[1][2] The functionalization of the pyrazole ring, particularly with amino groups, has been a fruitful strategy for modulating pharmacological activity.[1] This guide focuses on a novel derivative, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a compound that combines the established pharmacophore of the 4-aminopyrazole core with the modulatory effects of a bromo- and fluoro-substituted benzyl group.

Proposed Synthesis and Methodologies

The synthesis of 1-alkyl-4-aminopyrazoles is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[6] A practical and efficient two-step synthesis for N1-alkyl-substituted 4-aminopyrazoles has been described, which can be adapted for our target molecule.[6] This approach involves an initial N-alkylation of a protected 4-aminopyrazole precursor, followed by a deprotection step.

A Proposed Synthetic Workflow

A plausible synthetic route to 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is outlined below. This method leverages the reactivity of 4-nitropyrazole as a key intermediate.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole

-

To a solution of 4-nitropyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.

-

Add 3-bromo-4-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine

-

Dissolve the 1-(3-Bromo-4-fluorobenzyl)-4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield the final product, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.

Physicochemical Properties and Characterization

While experimental data for the target compound is unavailable, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C10H9BrFN3 | Based on the chemical structure. |

| Molecular Weight | ~270.11 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a solid at room temperature. | Similar pyrazole derivatives are solids.[7] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. | The presence of the aromatic rings and the bromo-substituent contribute to its lipophilicity. |

| Spectroscopic Data | ||

| ¹H NMR | Characteristic peaks for the pyrazole ring protons, the benzyl CH₂ group, and the aromatic protons of the fluorobenzyl ring. | Standard chemical shift values for similar structures. |

| ¹³C NMR | Distinct signals for each carbon atom in the pyrazole and fluorobenzyl rings. | Standard chemical shift values. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the bromine atom. | The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Potential Applications in Drug Discovery

The 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine scaffold holds significant promise for various therapeutic areas due to the established biological activities of pyrazole derivatives.

Oncology

Numerous pyrazole-containing compounds have demonstrated potent anticancer activity.[2] The 4-aminopyrazole core is a key feature in several kinase inhibitors. The bromo and fluoro substituents on the benzyl ring can modulate the compound's binding affinity and selectivity for specific kinase targets.

Anti-inflammatory and Analgesic

The pyrazole ring is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The target molecule could be investigated for its potential to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial and Antiviral

Pyrazole derivatives have also been reported to possess antibacterial, antifungal, and antiviral properties.[1] The unique combination of substituents in the target compound may lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

Future Directions and Conclusion

The synthesis and evaluation of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represent a promising avenue for the discovery of new therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. Further research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. The exploration of structure-activity relationships by synthesizing related analogs will also be crucial in optimizing its therapeutic potential. The versatility of the pyrazole scaffold, combined with the unique substitution pattern of this novel derivative, makes it a compelling candidate for further investigation in the field of drug discovery.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved from [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Retrieved from [Link]

-

Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025, September 23). Indian Journal of Chemistry (IJC). Retrieved from [Link]

-

Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (2019, January 18). E-RESEARCHCO. Retrieved from [Link]

-

1-benzyl-4-bromo-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

1-(2-fluorobenzyl)-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. epj-conferences.org [epj-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, a plausible synthetic route, analytical characterization, and potential applications.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their wide range of pharmacological activities.[1] The pyrazole nucleus is a key structural motif in several commercially successful drugs. The unique substitution pattern of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, featuring a brominated and fluorinated benzyl group, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of halogen atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation. This guide aims to provide a detailed technical resource for researchers working with this and similar molecules.

Physicochemical Properties

The fundamental properties of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine are summarized in the table below. The molecular formula and weight have been calculated based on its chemical structure.

| Property | Value |

| Chemical Name | 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine |

| Molecular Formula | C₁₀H₉BrFN₃ |

| Molecular Weight | 270.10 g/mol |

| Appearance | Expected to be an off-white to yellow solid or crystalline powder.[2] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. |

| Storage | Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3] Keep container tightly closed.[4] |

Synthesis and Purification

A plausible synthetic route for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine involves a multi-step process, beginning with the synthesis of the pyrazole core, followed by N-alkylation. The general strategy for pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Proposed Synthetic Pathway

A potential synthetic approach is outlined below. This method is based on established synthetic methodologies for similar pyrazole derivatives.[5][6]

Step 1: Synthesis of 4-Nitro-1H-pyrazole A common starting material for 4-aminopyrazoles is the corresponding 4-nitropyrazole. This can be synthesized through various methods, including the nitration of pyrazole.

Step 2: N-Alkylation with 3-Bromo-4-fluorobenzyl bromide The 4-nitro-1H-pyrazole is then N-alkylated with 3-bromo-4-fluorobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Experimental Workflow Diagram

Caption: Proposed synthesis workflow for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR would show characteristic peaks for the pyrazole ring protons, the benzylic methylene protons, and the aromatic protons of the substituted benzyl group.

-

Mass Spectrometry (MS) : This technique will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight (270.10 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[7]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the functional groups present in the molecule, such as N-H stretches from the amine group and C-H and C=C stretches from the aromatic rings.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of the target compound.

Potential Applications in Research and Drug Discovery

Substituted pyrazoles are known to exhibit a wide range of biological activities, and 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine could serve as a valuable building block in several areas of research.

-

Medicinal Chemistry : This compound can be used as a scaffold for the synthesis of more complex molecules with potential therapeutic applications, such as anti-inflammatory, anticancer, antibacterial, or antiviral agents.[2][8] The bromo and fluoro substituents provide sites for further chemical modification and can enhance binding to biological targets.

-

Agrochemicals : Pyrazole derivatives are also utilized in the development of herbicides and fungicides.[2] The unique substitution pattern of this compound may lead to the discovery of new agrochemicals with improved efficacy.

-

Materials Science : Certain pyrazole-containing compounds have applications in materials science, for example, in the creation of novel polymers or dyes.

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine. While specific toxicity data for this compound is not available, general guidelines for handling similar aromatic amines and halogenated compounds should be followed.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][9]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[3]

-

First Aid : In case of contact with skin, wash immediately with plenty of water.[11] If inhaled, move to fresh air.[9] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists.

-

Storage : Store in a tightly closed container in a cool, dry place.[3]

Conclusion

1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is a promising heterocyclic compound with significant potential for applications in drug discovery and other areas of chemical research. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization. By understanding the fundamental aspects of this molecule, researchers can better utilize it as a building block for the development of novel and innovative chemical entities.

References

- KISHIDA CHEMICAL CO., LTD.

- Thermo Fisher Scientific. (2025, October 7).

- Fisher Scientific. (2025, December 24).

- CymitQuimica. (2024, December 19).

- Fisher Scientific. (2025, December 20).

-

PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. [Link]

-

PubChem. 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. [Link]

-

PubChem. 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. [Link]

- ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [URL not available]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

- Gomaa, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [URL not available]

-

Pop, A., et al. (2010). Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine. Molbank, 2010(2), M677. [Link]

-

PubChem. 1-benzyl-4-bromo-1H-pyrazole. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. meddocsonline.org [meddocsonline.org]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

The 3-Bromo-4-fluorobenzyl Pyrazole Scaffold: A Technical Guide to Properties, Synthesis, and Medicinal Chemistry Applications

Topic: 3-Bromo-4-fluorobenzyl Pyrazole Scaffold Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Architecture

In modern medicinal chemistry, the 3-bromo-4-fluorobenzyl pyrazole moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This structure is not merely a passive linker; it is a calculated pharmacophore designed to address three critical failure points in drug discovery: metabolic instability , sub-optimal potency , and synthetic intractability .

This guide analyzes the scaffold's utility as a high-value building block for kinase inhibitors, soluble Guanylate Cyclase (sGC) stimulators, and protein degraders (PROTACs).

Core Pharmacophoric Features

-

The "Metabolic Shield" (4-Fluoro): The fluorine atom at the para-position of the benzyl ring effectively blocks Cytochrome P450-mediated oxidation, a common metabolic soft spot in benzyl derivatives.

-

The "Functional Handle" (3-Bromo): The bromine atom serves a dual purpose. Biologically, it acts as a lipophilic space-filler and a halogen bond donor (σ-hole interaction). Synthetically, it provides an orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Pyrazole Core: Acts as a hydrogen bond acceptor/donor (depending on substitution) and a semi-rigid linker that positions the benzyl group in a specific vector relative to the primary pharmacophore.

Physicochemical & Electronic Properties

The 3-bromo-4-fluorobenzyl group imparts specific electronic and steric properties that distinguish it from simple benzyl or halobenzyl analogs.

Electronic Landscape

The interplay between the electronegative fluorine and the polarizable bromine creates a unique electrostatic potential map.

| Property | Effect on Scaffold | Medicinal Chemistry Implication |

| Hammett Constant ( | Fluorine ( | Deactivates the benzene ring, reducing susceptibility to oxidative metabolism. |

| Lipophilicity ( | Br (+0.86) and F (+0.14) increase LogP. | Enhances membrane permeability; the Br atom specifically improves hydrophobic pocket occupancy. |

| Halogen Bonding | C-Br bond exhibits a positive | Enables directional non-covalent interactions with carbonyl backbone oxygens in target proteins (e.g., Kinase hinge regions). |

| Steric Bulk | Br (Van der Waals radius ~1.85 Å). | Mimics a methyl group (~2.0 Å) but with different electronic properties ("Magic Methyl" replacement). |

Metabolic Stability Logic

The 4-position of a benzyl group is the primary site for CYP450-mediated hydroxylation. Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders this position metabolically inert without significantly altering the steric profile.

Synthetic Methodologies

Constructing the 3-bromo-4-fluorobenzyl pyrazole scaffold requires precise regiocontrol, particularly when using asymmetric pyrazoles.

Route A: Nucleophilic Substitution (Convergent)

This is the industry-standard approach for rapid library generation. It involves the

Reaction Scheme Visualization (DOT)

Caption: Convergent synthesis via N-alkylation. Regioselectivity is dictated by the steric bulk of pyrazole C3/C5 substituents.

Route B: One-Pot Cyclization (Divergent)

For scaffolds requiring high regioselectivity that cannot be achieved via alkylation, a de novo pyrazole synthesis is preferred.

-

Reagents: 3-bromo-4-fluorobenzyl hydrazine + 1,3-diketone (or enaminone).

-

Advantage: Unambiguous regiochemistry defined by the condensation kinetics.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazole

Standard Operating Procedure for generating the core building block.

Reagents:

-

1H-Pyrazole (1.0 eq)

-

3-Bromo-4-fluorobenzyl bromide (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (10 mmol) and anhydrous ACN (50 mL).

-

Deprotonation: Add

(20 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion. -

Alkylation: Add 3-bromo-4-fluorobenzyl bromide (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for large-scale batches.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Conversion typically reaches >95% within 4 hours.

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). -

Validation: Confirm structure via

NMR (distinct benzylic singlet ~5.3 ppm) and LC-MS (M+H pattern showing Br isotope split).

Medicinal Chemistry Case Studies

Case Study 1: Kinase Inhibitors (The "Hinge" Strategy)

In the design of inhibitors for kinases like p38 MAPK or ERK , the pyrazole often acts as the hinge-binding motif.

-

Role of the Scaffold: The 3-bromo-4-fluorobenzyl group is appended to the pyrazole to occupy the hydrophobic "back pocket" (Gatekeeper region).

-

Mechanism: The 4-F atom prevents metabolic degradation in this solvent-exposed region, while the 3-Br atom can form a halogen bond with backbone carbonyls (e.g., Ala or Leu residues), increasing residence time.

-

Data Point: Analogs containing the 3-Br/4-F pattern frequently show 5-10x potency improvements over unsubstituted benzyl analogs due to entropic gains (filling the hydrophobic pocket).

Case Study 2: sGC Stimulators (Hemodynamic Modulation)

Soluble Guanylate Cyclase (sGC) stimulators like Riociguat utilize a fluorobenzyl group.[1]

-

Optimization: The 3-bromo-4-fluorobenzyl analog is often explored in "Next-Gen" sGC libraries. The additional bromine provides a handle to fine-tune the lipophilicity (LogD) required for blood-brain barrier penetration (if CNS targeting is desired) or to restrict conformation via steric clash with the pyrazole core.

Case Study 3: PROTAC Linkers

-

Application: The scaffold serves as a rigid connector between an E3 ligase ligand (e.g., Thalidomide) and a target protein ligand.

-

Benefit: The bromine atom allows for facile "click" chemistry or cross-coupling to attach the PEG linker chain, while the benzyl-pyrazole unit remains a stable, non-interacting structural element.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing this scaffold.

Caption: SAR decision matrix for the 3-bromo-4-fluorobenzyl pyrazole scaffold.

References

-

BenchChem. (2025). 3-Bromo-1H-pyrazole: Building Block for R&D. Retrieved from

-

PubChem. (2025).[2] Nelociguat (BAY 60-4552) Compound Summary. National Library of Medicine. Retrieved from

-

Google Patents. (2019). Heterocyclic compounds as kinase inhibitors (WO2019037640A1). Retrieved from

-

Sigma-Aldrich. (2025). 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole Product Sheet. Retrieved from

-

Journal of Medicinal Chemistry. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors. American Chemical Society. Retrieved from

-

ChemicalBook. (2025). 3-Fluoro-4-bromobenzyl bromide Properties and Synthesis. Retrieved from

Sources

Substituted benzylaminopyrazole building blocks

An In-depth Technical Guide to Substituted Benzylaminopyrazole Building Blocks for Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of substituted benzylaminopyrazole cores, which are pivotal scaffolds in modern medicinal chemistry. We will dissect their synthesis, explore their mechanism of action as kinase inhibitors, and provide actionable protocols for their application in drug discovery and development.

Introduction: The Rise of Benzylaminopyrazoles in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile synthetic handles. When combined with a substituted benzylamine moiety, it forms the benzylaminopyrazole core, a structure that has proven exceptionally effective in targeting ATP-binding sites of various protein kinases.

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.

Substituted benzylaminopyrazoles have emerged as a highly successful class of kinase inhibitors due to their ability to mimic the purine core of ATP and establish key hydrogen bonding interactions within the kinase hinge region. A prime example of their clinical success is Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The structural and functional insights gained from compounds like Nilotinib have paved the way for the rational design of a new generation of benzylaminopyrazole-based therapeutics.

Synthetic Strategies: Building the Benzylaminopyrazole Core

The synthesis of substituted benzylaminopyrazoles is typically achieved through a convergent approach, involving the preparation of a pyrazole intermediate followed by coupling with a substituted benzylamine. A common and robust method is the Buchwald-Hartwig amination, which allows for the efficient formation of the C-N bond.

General Synthetic Scheme

The following diagram illustrates a generalized synthetic route to substituted benzylaminopyrazoles.

Caption: Generalized synthetic workflow for substituted benzylaminopyrazoles.

Detailed Experimental Protocol: Synthesis of a Model Benzylaminopyrazole

This protocol describes the synthesis of a representative N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-(trifluoromethyl)benzamide, a core structure related to Nilotinib.

Step 1: Synthesis of the Pyrazole Intermediate (e.g., 3-amino-4-methyl-5-(trifluoromethyl)pyrazole)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

-

Reaction Setup: To a solution of the pyrazole intermediate (1.0 eq) and the corresponding substituted benzylamine (1.1 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Table 1: Key Reagents and Typical Reaction Parameters

| Parameter | Value/Reagent | Purpose |

| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Palladium source for the catalytic cycle |

| Ligand | Xantphos, BINAP, or DavePhos | Stabilizes the palladium catalyst and facilitates reductive elimination |

| Base | Cs2CO3, K3PO4, or NaOtBu | Activates the amine and promotes catalyst turnover |

| Solvent | Toluene, Dioxane, or THF | Provides a medium for the reaction |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction |

Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic efficacy of substituted benzylaminopyrazoles primarily stems from their ability to act as Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This provides a higher degree of selectivity as the DFG-out conformation is less conserved across the kinome.

Key Binding Interactions

The benzylaminopyrazole scaffold makes several critical interactions within the ATP-binding pocket of the kinase:

-

Hinge Binding: The pyrazole and adjacent amine form hydrogen bonds with the kinase hinge region, a critical anchoring point for ATP.

-

Hydrophobic Pockets: The substituted benzyl and pyrazole rings occupy hydrophobic pockets, contributing to the binding affinity.

-

DFG Motif Interaction: The substituted benzylamine moiety extends into the pocket created by the outward flip of the DFG motif, a hallmark of Type II inhibition.

The following diagram illustrates the key interactions of a benzylaminopyrazole inhibitor within the kinase active site.

Caption: Binding mode of a benzylaminopyrazole inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzylaminopyrazole scaffold has yielded valuable SAR data:

-

Pyrazole Substituents: Small alkyl or halogen substituents on the pyrazole ring can modulate potency and selectivity by influencing the orientation of the molecule in the binding pocket.

-

Benzylamine Substituents: The nature and position of substituents on the benzyl ring are critical for targeting the DFG-out pocket and can be tailored to achieve selectivity for specific kinases.

-

Linker Modification: The amine linker is crucial for hinge binding. Modifications at this position are generally not well-tolerated.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized benzylaminopyrazole building blocks.

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | ¹H and ¹³C spectra consistent with the proposed structure |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating >95% purity |

| Elemental Analysis | Determination of elemental composition | Experimental values for C, H, and N within ±0.4% of the theoretical values |

Applications in Drug Discovery and Beyond

Substituted benzylaminopyrazoles are not only valuable as final drug products but also as versatile building blocks for creating focused compound libraries for high-throughput screening. Their modular synthesis allows for the rapid generation of analogs to explore the chemical space around a particular kinase target.

Beyond oncology, the unique properties of these scaffolds are being explored for their potential in treating a range of other diseases, including inflammatory disorders and neurodegenerative diseases, where kinase dysregulation is also implicated.

Conclusion

The substituted benzylaminopyrazole core represents a highly validated and synthetically accessible scaffold for the development of potent and selective kinase inhibitors. A thorough understanding of its synthesis, mechanism of action, and SAR is crucial for medicinal chemists aiming to leverage this privileged structure in their drug discovery programs. The protocols and insights provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

-

Manley, P. W., Drueckes, P., & Fendrich, G. (2008). Extended-life extension: discovery of nilotinib. In Drug Discovery and Development (pp. 217-235). Humana Press. [Link]

-

Zhang, J., Adrian, F. J., & Jahnke, W. (2010). Targeting Bcr-Abl: development of allosteric and Gleevec-resistant inhibitors. Journal of medicinal chemistry, 53(10), 3845-3858. [Link]

-

Weisberg, E., Manley, P. W., & Cowan-Jacob, S. W. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345-356. [Link]

Methodological & Application

Protocol for nucleophilic substitution of 3-bromo-4-fluorobenzyl bromide

Application Note: Chemoselective Nucleophilic Substitution of 3-Bromo-4-fluorobenzyl Bromide

Executive Summary

This application note details the protocol for the chemoselective nucleophilic substitution of 3-bromo-4-fluorobenzyl bromide (BFBB). This compound is a high-value pharmacophore scaffold, analogous to intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.[1]

The primary challenge and utility of BFBB lie in its bifunctionality . It possesses two electrophilic sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This protocol focuses on the

Safety & Handling (CRITICAL)

Hazard Class: Corrosive, Lachrymator. Signal Word: DANGER.

-

Lachrymator Warning: BFBB is a potent lachrymator (tear gas agent). Even trace vapors can cause severe eye and respiratory irritation.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

Decontamination: Glassware and spills should be treated with a solution of dilute ammonia or 1M NaOH to hydrolyze the benzylic bromide before removal from the hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Strategic Planning & Chemoselectivity

Successful utilization of BFBB requires understanding the reactivity hierarchy of its three halogen substituents.

| Position | Substituent | Reactivity Mode | Relative Reactivity |

| Benzylic ( | Bromide (-Br) | High (Primary Target) | |

| Aryl (C3) | Bromide (-Br) | Pd-Catalyzed Coupling | Low (Inert under |

| Aryl (C4) | Fluoride (-F) | Very Low (Requires strong EWG) |

Mechanistic Insight:

The reaction proceeds via a concerted

Diagram 1: Chemoselectivity & Reaction Pathways

Caption: Decision tree showing the selective SN2 derivatization of the benzylic position while avoiding hydrolysis.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol describes the coupling of BFBB with a secondary amine (e.g., morpholine, piperidine, or a complex drug fragment).

Reagents & Materials

-

Substrate: 3-Bromo-4-fluorobenzyl bromide (1.0 equiv)

-

Nucleophile: Secondary Amine (1.1 - 1.2 equiv)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 equiv) OR DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry). ACN is preferred for easier workup.

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Finkelstein acceleration.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the Secondary Amine (1.1 equiv) in dry ACN (

concentration relative to bromide). -

Base Addition: Add

(2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -

Substrate Addition: Add BFBB (1.0 equiv) dropwise as a solution in minimal ACN.

-

Note: Adding the bromide to the amine minimizes over-alkylation (formation of quaternary ammonium salts), though this is less of a risk with secondary amines.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Optimization: If reaction is sluggish by TLC/LCMS, add KI (0.1 equiv) and heat to

.

-

-

Quench & Workup:

-

Filter off the solid

. -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

) and Brine (

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: O-Alkylation (Ether Synthesis)

Used for attaching the fluorophenyl moiety to a phenol or alcohol.

Reagents

-

Substrate: BFBB (1.0 equiv)

-

Nucleophile: Phenol derivative (1.0 equiv)

-

Base: Cesium Carbonate (

, 1.5 equiv) or Sodium Hydride (NaH, 1.2 equiv) -

Solvent: DMF or Acetone.

Step-by-Step Procedure

-

Deprotonation:

-

Method A (Mild): Combine Phenol and

in Acetone. Stir 15 min. -

Method B (Strong): Dissolve Phenol in dry DMF at

. Add NaH carefully. Stir 30 min until gas evolution ceases.

-

-

Alkylation: Add BFBB (1.0 equiv) slowly to the reaction mixture.

-

Conditions:

-

Acetone: Reflux (

) for 4–8 hours. -

DMF: Stir at RT for 2–6 hours.

-

-

Workup:

-

Dilute with EtOAc. Wash extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).

-

Concentrate and purify via chromatography.[2]

-

Quality Control & Troubleshooting

Analytical Markers (1H NMR in )

-

Starting Material (BFBB): Benzylic

singlet appears at -

Product (Amine/Ether): Look for an upfield shift of the benzylic protons.

-

Benzylic Amine:

. -

Benzylic Ether:

.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Remaining | Steric hindrance or poor nucleophilicity. | Add KI (10 mol%) to form reactive Benzyl Iodide in situ. Increase Temp to |

| Benzyl Alcohol Impurity | Wet solvent or atmospheric moisture. | Use anhydrous solvents. Ensure |

| Stilbene Formation | Elimination competing with substitution. | Base is too strong/bulky. Switch from NaH/t-BuOK to |

Workflow Visualization

Diagram 2: Experimental Workflow & Safety Check

Caption: Step-by-step experimental flow emphasizing safety quenching steps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733285, 3-Bromo-4-fluorobenzyl bromide. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for mechanism and benzyl halide reactivity).

- Kubo, K., et al. (2014).Process for preparation of pyrrole derivative. U.S. Patent No. 20140142306.

Sources

- 1. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Optimized Reductive Amination Strategies for Pyrazole-4-amines

Executive Summary

Pyrazole-4-amine derivatives are ubiquitous scaffolds in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Avapritinib) and anti-inflammatory agents. However, the reductive amination of these substrates presents unique synthetic challenges due to the reduced nucleophilicity of the exocyclic amine and the competing basicity of the pyrazole ring nitrogens.

This guide provides a tiered approach to synthesizing secondary and tertiary amines from pyrazole-4-amines. We detail two primary protocols: a Standard Acid-Promoted Method using Sodium Triacetoxyborohydride (STAB) for routine synthesis, and a Titanium-Mediated Method for sterically hindered or electron-deficient substrates.

Strategic Analysis: The Pyrazole Challenge

Before initiating synthesis, researchers must account for the electronic and steric environment of the pyrazole core.

Electronic Deactivation

Unlike alkyl amines, the amino group at the 4-position of a pyrazole is conjugated to the aromatic heteroaromatic ring. This delocalization reduces the lone pair availability, making the initial nucleophilic attack on the carbonyl carbon the rate-determining step.

-

Implication: Spontaneous imine formation is rare. Acid catalysis or Lewis acid activation is almost always required.

Regioselectivity & Tautomerism (The N1 Problem)

If the pyrazole N1 position is unsubstituted (

-

Critical Pre-requisite: Always protect or alkylate the N1 position (e.g.,

-Methyl,

Mechanistic Pathway & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a hemiaminal intermediate to an iminium ion, which is then irreversibly reduced.

Diagram 1: Reaction Mechanism & Critical Control Points

Figure 1: Mechanistic pathway highlighting the necessity of acid catalysis for dehydration and iminium stabilization.

Reagent Selection Matrix

Choose your reducing agent based on substrate stability and reactivity.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Ti(OiPr)₄ + NaBH₄ |

| Reactivity | Mild; selective for aldehydes. | Moderate; requires pH 3–5. | High; forces imine formation. |

| Toxicity | Low (Boric acid byproduct). | High (Cyanide byproduct). | Low (Titanium dioxide byproduct). |

| Solvent | DCE, THF (avoid MeOH). | MeOH, EtOH.[1] | Neat, THF, or Toluene. |

| Use Case | Standard Protocol. Best for aldehydes and reactive ketones.[2] | Legacy method; use if STAB fails. | Difficult Substrates. Hindered ketones or unreactive amines.[3] |

Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Aldehydes and unhindered ketones.

Materials:

-

Pyrazole-4-amine (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

1,2-Dichloroethane (DCE) [Anhydrous]

Procedure:

-

Preparation: In a flame-dried vial, dissolve the pyrazole-4-amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCE (0.1 M concentration).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes. Note: This allows partial equilibrium toward the imine.

-

Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may bubble slightly.

-

Incubation: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by LCMS.

-

Checkpoint: If starting material persists after 4 hours, add another 0.5 equiv of STAB and 0.5 equiv of AcOH.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until bubbling ceases. Extract with DCM (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Titanium-Mediated Method

Best for: Electron-deficient amines, sterically hindered ketones, or when Protocol A fails.

Materials:

-

Pyrazole-4-amine (1.0 equiv)

-

Ketone/Aldehyde (1.2 – 1.5 equiv)

-

Titanium(IV) Isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Ethanol (Absolute) or THF

Procedure:

-

Imine Formation (Neat/Concentrated): In a sealed vial, combine the pyrazole-4-amine (1.0 equiv), ketone (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv).

-

Optimization: If the mixture is too viscous, add minimal THF to mobilize.

-

-

Incubation: Stir at room temperature (or 50°C for difficult ketones) for 4–12 hours.

-

Why: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine species.

-

-

Dilution: Dilute the reaction mixture with absolute Ethanol (approx. 0.2 M).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic). Allow to warm to room temperature and stir for 2 hours.

-

Hydrolysis (Critical Step): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

-

Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry, and concentrate.[4]

Troubleshooting & Optimization Workflow

Use this logic flow to diagnose reaction failures.

Diagram 2: Decision Tree for Optimization

Figure 2: Workflow for selecting and optimizing reaction conditions.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Carbonyl not activated; Amine too weak. | Switch to Protocol B (Ti-mediated) . Heat the imine formation step to 60°C. |

| Imine observed, but no amine | Reducing agent too weak or scavenged. | If using STAB, ensure solvent is anhydrous. Switch to NaBH₄ (stronger) after imine formation.[3] |

| N-Alkylation on Pyrazole Ring | N1 position exposed. | Protect N1 with Boc, SEM, or THP. If protection is impossible, use bulky ketones to favor the exocyclic amine. |

| Dialkylation (Tertiary Amine) | Primary amine product is more nucleophilic. | Use excess amine (5 equiv) relative to aldehyde to favor mono-alkylation. |

References

-

Abdel-Magid, A. F., et al. (1996).[5][2][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry.

-

Neidigh, K. A., et al. (1998).[9] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1.

-

Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Titanium(IV) Isopropoxide and Sodium Borohydride." Synlett.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. ineosopen.org [ineosopen.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

Using 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery

Introduction: The "Dual-Vector" Advantage

In the landscape of kinase inhibitor design, 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represents a "privileged structure"—a scaffold capable of binding to multiple kinase families (including JAK, TRK, and RIPK1) due to its geometric complementarity to the ATP-binding cleft.

This application note details the synthetic utility of this intermediate. Unlike simple building blocks, this molecule offers two distinct orthogonal "growth vectors" for Structure-Activity Relationship (SAR) exploration:

-

The C4-Amine (Nucleophilic Vector): Positioned to interact with the hinge region or gatekeeper residues. It serves as a handle for amide, urea, or carbamate formation.

-

The Aryl Bromide (Electrophilic Vector): Located on the benzyl tail, this halogen allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to probe the hydrophobic back-pocket or solvent-exposed front.

The inclusion of the 4-fluoro substituent adjacent to the bromide is a strategic medicinal chemistry choice, enhancing metabolic stability by blocking the labile para-position from Cytochrome P450 oxidation while modulating the electronic properties of the aryl ring.

Structural Analysis & Synthetic Workflow

To maximize the potential of this scaffold, researchers should adopt a divergent synthesis strategy. The diagram below illustrates the logical flow from the core intermediate to diverse inhibitor libraries.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactive handles of the scaffold. Path A targets the kinase hinge; Path B/C targets allosteric pockets and physicochemical properties.

Detailed Experimental Protocols

Protocol A: C4-Amine Functionalization (Hinge Binder Synthesis)

Objective: To convert the primary amine into a urea or amide motif, establishing key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone).

Mechanism: Nucleophilic acyl substitution or addition.

| Parameter | Condition | Rationale |

| Solvent | DMF or DCM (Anhydrous) | DMF solubilizes the polar pyrazole; DCM is easier to remove. |

| Base | DIPEA (3.0 equiv) | Scavenges HCl generated during coupling; prevents protonation of the pyrazole amine. |

| Coupling Agent | HATU (1.2 equiv) | Preferred over EDC/HOBt for sterically hindered amines (pyrazole amines are less nucleophilic than alkyl amines). |

| Temperature | 0°C to RT | Controls exotherm to prevent bis-acylation. |

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: In a separate vial, mix the Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (1.5 equiv) in DMF. Stir for 10 minutes to form the active ester.

-

Coupling: Add the activated acid solution dropwise to the amine solution at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.[1]

Protocol B: Suzuki-Miyaura Coupling (Hydrophobic Pocket Extension)

Objective: To functionalize the 3-bromo position on the benzyl ring, extending the molecule into the hydrophobic pocket.

Critical Control Point: Oxygen exclusion is paramount. The electron-rich pyrazole can poison the catalyst if oxidation occurs.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust, air-stable precatalyst effective for aryl bromides. |

| Base | K₂CO₃ (2.0 M aq.) | Inorganic bases work best in biphasic systems. |

| Solvent | 1,4-Dioxane : Water (4:[2]1) | The water cosolvent is essential for dissolving the inorganic base and activating the boronic acid. |

| Atmosphere | Argon/Nitrogen (Degassed) | Prevents homocoupling and catalyst deactivation. |

Step-by-Step Procedure:

-

Charge: In a microwave vial or pressure tube, combine the scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent & Degas: Add 1,4-Dioxane/Water (4:1 ratio).[2] Sparge with Argon for 10 minutes (bubbling gas directly into liquid).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly and seal the vessel immediately.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

-

Validation: Check TLC (Hexane/EtOAc 1:1). The starting bromide should be consumed.

-

Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography.

Troubleshooting & Optimization

Issue: Low Reactivity of the Pyrazole Amine

-

Cause: The pyrazole ring pulls electron density, making the amine less nucleophilic than a standard aniline.

-

Solution: Switch from HATU to acid chlorides (R-COCl) with Pyridine as the solvent/base. If making ureas, use Isocyanates directly or activate the amine with Phenyl Chloroformate first.

Issue: Protodebromination (Loss of Br) in Suzuki Coupling

-

Cause: Overheating or excess hydride sources.

-

Solution: Lower temperature to 80°C and switch to a milder base like Cs₂CO₃. Ensure the solvent is strictly degassed.

Issue: Poor Solubility

-

Cause: The core scaffold is rigid and planar.

-

Solution: Introduce solubilizing groups (morpholine, piperazine) early via the Suzuki coupling (using pyridine-boronic acids) or by selecting polar acids for the amide coupling.

References

-

Zhang, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.[3] Retrieved from [Link]

-

Li, Y., et al. (2024).[4] Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Amination: General Procedures and Mechanism. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine as a PROTAC linker intermediate

Topic: Strategic Utilization of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine in Rigid PROTAC Linker Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Abstract & Strategic Application

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the linker region has shifted from simple passive connectors (e.g., PEGs, alkyl chains) to active structural elements that influence physicochemical properties and ternary complex stability.[2][3] 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine represents a high-value "Exit Vector Module" for rigid linker design.[1]

This scaffold offers three distinct medicinal chemistry advantages:

-

Metabolic Stability: The fluorine substitution at the para-position relative to the benzylic carbon blocks a common metabolic "soft spot" (CYP450-mediated oxidation), significantly extending half-life compared to non-fluorinated benzyl linkers.[1]

-

Conformational Rigidity: Unlike flexible PEG chains, the benzyl-pyrazole motif restricts rotational freedom, potentially reducing the entropic penalty upon ternary complex formation between the E3 ligase and the Protein of Interest (POI).

-

Orthogonal Functionalization: The molecule features two distinct reactive handles—a pyrazole amine (nucleophile) and an aryl bromide (electrophile)—enabling divergent library synthesis via sequential amide coupling and palladium-catalyzed cross-coupling.[1]

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | C₁₀H₉BrFN₃ |

| Molecular Weight | ~270.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM.[1] |

| Storage | -20°C under Argon/Nitrogen. Hygroscopic and sensitive to oxidation. |

| Handling Precaution | Pyrazole amines are less nucleophilic than alkyl amines and can oxidize upon prolonged air exposure.[1] Prepare solutions immediately prior to use. |

Synthetic Workflow: Divergent PROTAC Assembly

The utility of this intermediate lies in its ability to serve as a central hub. The workflow below illustrates the "Amine-First" vs. "Bromide-First" strategies, dictated by the stability of the attached ligands.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and bromide handles.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Functionalizing the Pyrazole Amine)

Context: Pyrazole amines are weakly nucleophilic (pKa of conjugate acid ~4.0–5.0).[1] Standard EDC/NHS coupling often fails.[1] High-activity coupling reagents like HATU or COMU are required.[1]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Methodology:

-

Activation: In a flame-dried vial under nitrogen, dissolve the Carboxylic Acid Partner in anhydrous DMF. Add HATU and DIPEA . Stir at room temperature for 15 minutes to generate the activated ester.

-

Why: Pre-activation prevents the pyrazole amine from competing for the coupling reagent, reducing side reactions.

-

-

Addition: Add the Pyrazole Amine (solid or dissolved in minimal DMF) to the reaction mixture.

-

Reaction: Stir at 40°C for 4–16 hours.

-

Note: Unlike alkyl amines, pyrazole amines often require mild heating to drive the reaction to completion due to reduced nucleophilicity.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to amide formation.

-

QC Check: Ensure no "double addition" occurs (rare, but possible if the pyrazole ring nitrogen is unprotected and highly reactive, though the benzyl group at N1 prevents this here).

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and brine. Dry over Na₂SO₄.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Extending the Linker)

Context: The 3-bromo-4-fluoro substitution pattern is electronically activated for oxidative addition.[1] The fluorine atom withdraws electron density, making the C-Br bond more susceptible to Palladium insertion compared to a non-fluorinated phenyl bromide.

Reagents:

-

Aryl Bromide Intermediate (1.0 equiv)[1]

-

Boronic Acid/Pinacol Ester Partner (1.2–1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5–10 mol%) or Pd₂(dba)₃/XPhos for sterically hindered partners.[1]

-

Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Methodology:

-

Degassing (Critical): Place the Aryl Bromide, Boronic Acid, and Base in a microwave vial. Seal and purge with Argon for 5 minutes.

-

Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.[1]

-

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat to 80–100°C (oil bath) or 110°C (Microwave, 30 min).

-

Insight: The fluorine ortho to the bromide may slightly increase steric bulk but significantly accelerates the oxidative addition step due to electronic withdrawal.

-

-

Work-up: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify via Flash Chromatography (DCM/MeOH gradients are typical for polar PROTACs).

Quality Control & Validation

To ensure the integrity of this intermediate in PROTAC synthesis, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Distinct doublet for Benzyl CH₂ (~5.2 ppm); Pyrazole C-H singlets (~7.5-8.0 ppm).[1] |

| Purity | UPLC-MS (254 nm) | >95% purity.[1] Confirm absence of des-bromo impurities (dehalogenation).[1] |